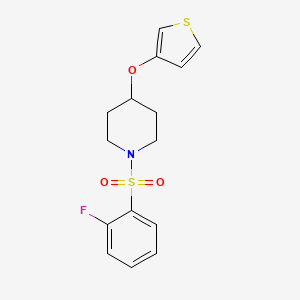

1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

CAS No.: 2034429-31-5

Cat. No.: VC7707935

Molecular Formula: C15H16FNO3S2

Molecular Weight: 341.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034429-31-5 |

|---|---|

| Molecular Formula | C15H16FNO3S2 |

| Molecular Weight | 341.42 |

| IUPAC Name | 1-(2-fluorophenyl)sulfonyl-4-thiophen-3-yloxypiperidine |

| Standard InChI | InChI=1S/C15H16FNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-5-12(6-9-17)20-13-7-10-21-11-13/h1-4,7,10-12H,5-6,8-9H2 |

| Standard InChI Key | MRZJNDCHOIALTJ-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=CSC=C2)S(=O)(=O)C3=CC=CC=C3F |

Introduction

Synthesis and Purification

The synthesis of compounds with similar structures typically involves multi-step reactions, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the thiophene moiety. Purification methods often include column chromatography to achieve high purity.

Potential Biological Activity

Compounds with piperidine and sulfonyl groups have been explored for various biological activities, including enzyme inhibition and receptor modulation. The presence of a thiophene ring can enhance these properties due to its electron-rich nature, which may facilitate interactions with biological targets.

Research Findings and Implications

While specific research findings on 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine are not available, compounds with similar structures have shown promise in medicinal chemistry. For instance, sulfonyl-containing compounds have been investigated for their antiviral and anticancer properties . The thiophene ring is known to contribute to the bioactivity of various pharmaceuticals .

Future Directions

Future studies should focus on synthesizing 1-((2-Fluorophenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine and evaluating its biological activity through in vitro and in vivo assays. Additionally, computational modeling could help predict potential targets and optimize the compound's structure for improved efficacy.

Given the lack of specific data on this compound in the search results, the information provided is based on general principles of medicinal chemistry and the properties of similar compounds. For detailed research findings, direct experimentation and analysis would be necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume